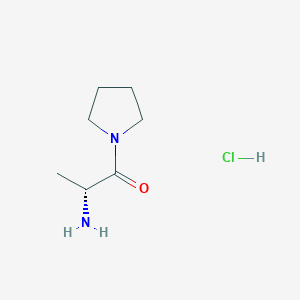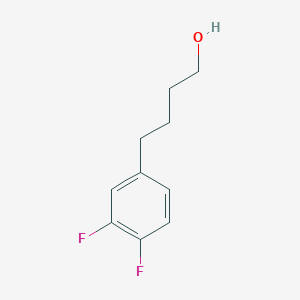
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester is a complex organic compound that features a tert-butoxycarbonyl-protected amino group and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the indazole core, which is then functionalized to introduce the tert-butoxycarbonyl-protected amino group and the acetic acid tert-butyl ester moiety. The reaction conditions often involve the use of coupling reagents and protecting groups to ensure selective reactions and high yields .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Scientific Research Applications
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester has several scientific research applications:
Biology: The compound’s structural features make it useful in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl ester and indazole features but differs in its additional functional groups.
tert-Butyloxycarbonyl-protected amino acids: These compounds are similar in having the tert-butoxycarbonyl-protected amino group but differ in their core structures.
Properties
Molecular Formula |
C18H25N3O4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-indazol-3-yl]acetate |
InChI |
InChI=1S/C18H25N3O4/c1-17(2,3)24-15(22)10-14-12-8-7-11(9-13(12)20-21-14)19-16(23)25-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,21) |
InChI Key |
XNQKSNOIGQAGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12275730.png)
![4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12275731.png)


![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester](/img/structure/B12275746.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)


![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)
